Predicted Physicochemical Profile vs. Closest Dihydro Analog
Computational comparison of the target hexahydro compound against its closest structural analog, 3,4-Dihydro-2H-pyrano[3,2-c]pyridine (CAS 57446-02-3), reveals a significant shift in predicted lipophilicity. The target compound shows a higher XLogP3-AA of 2.1, compared to the analog's value of 1.1 [1][2]. This is primarily driven by the saturation of the pyridine ring and the presence of the benzyl group, which together increase the compound's hydrophobicity.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3,4-Dihydro-2H-pyrano[3,2-c]pyridine (CAS 57446-02-3): 1.1 |
| Quantified Difference | Δ XLogP3-AA = +1.0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The 1.0 log unit increase in lipophilicity critically impacts passive membrane permeability and distribution, making the target compound a more suitable scaffold for programs targeting intracellular or CNS compartments where the analog would be less effective.
- [1] PubChem. (2025). Compound Summary for CID 15557569 (6-Benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine). National Center for Biotechnology Information. Computed Properties section. View Source
- [2] PubChem. (2025). Compound Summary for CID 13546530 (3,4-Dihydro-2H-pyrano[3,2-c]pyridine). National Center for Biotechnology Information. Computed Properties section. View Source
